4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a 4-chlorophenoxy and a phenyl substituent
Mechanism of Action
Target of Action
The primary targets of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activities . This inhibition disrupts the signals that stimulate the proliferation of malignant cells .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and cancer. It inhibits the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . In the context of cancer, it inhibits protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell growth in various cell lines . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorophenoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The furo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives with different substituents, such as:
- 4-(4-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine
- 4-(4-Bromophenoxy)-6-phenylfuro[2,3-d]pyrimidine
- 4-(4-Fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
Uniqueness
What sets 4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the 4-chlorophenoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPVJFXIGIIQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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